1-Octanol, 5-(dimethylamino)- is a chemical compound characterized by the presence of a dimethylamino group attached to the fifth carbon of an octanol chain. Its molecular formula is and it has a molecular weight of approximately 173.296 g/mol. This compound is a derivative of 1-octanol, which itself is a long-chain fatty alcohol commonly used in various industrial applications. The addition of the dimethylamino group enhances its properties, making it useful in different chemical and biological contexts.
1-Octanol, 5-(dimethylamino)- exhibits biological activity that can be attributed to its structure. The compound has been studied for its role as a plant metabolite and has shown antifungal properties. Additionally, it acts as a kairomone, which is a chemical signal that influences the behavior of other organisms, particularly in ecological interactions . Its ability to interact with biological membranes may also suggest potential applications in drug delivery systems.
The synthesis of 1-octanol, 5-(dimethylamino)- can be achieved through several methods:
1-Octanol, 5-(dimethylamino)- has diverse applications across various fields:
Studies focusing on the interactions of 1-octanol, 5-(dimethylamino)- reveal insights into its behavior in biological systems. Research indicates that this compound can influence membrane permeability and may interact with various receptors due to its amphiphilic nature. Such interactions are crucial for understanding its pharmacokinetic properties and potential therapeutic uses.
Several compounds share structural similarities with 1-octanol, 5-(dimethylamino)-. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-Octanol | 130.227 g/mol | Basic fatty alcohol without amino group | |
| Dimethylaminoethanol | 73.14 g/mol | Shorter chain; used in pharmaceuticals | |
| 5-(Dimethylamino)octan-1-ol | 173.296 g/mol | Contains both alcohol and amine functionalities | |
| Octanamide | 157.23 g/mol | Amide derivative; different reactivity |
The uniqueness of 1-octanol, 5-(dimethylamino)- lies in its combination of both an alcohol and a dimethylamino group within a longer carbon chain. This structural configuration not only enhances its solubility properties but also expands its functional versatility compared to simpler compounds like straight-chain alcohols or amines.
The introduction of a dimethylamino group at the fifth carbon of 1-octanol requires catalytic systems capable of facilitating asymmetric amination while minimizing side reactions. Recent studies have demonstrated the efficacy of chiral palladium complexes in mediating enantioselective C–N bond formation. For example, palladium catalysts ligated with BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) enable the coupling of 5-bromo-1-octanol with dimethylamine, achieving enantiomeric excess (ee) values exceeding 85% under optimized conditions. The reaction proceeds via oxidative addition of the alkyl bromide to Pd(0), followed by amine coordination and reductive elimination (Figure 1).
Table 1: Catalytic Systems for Asymmetric Amination
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Pd/BINAP | 5-Bromo-1-octanol | 87 | 78 |
| Ru-PNN pincer complex | 5-Keto-1-octanol | 92 | 65 |
| Cu-Box ligand | 5-Azido-1-octanol | 81 | 72 |
Alternative approaches include reductive amination of 5-keto-1-octanol using ruthenium-based catalysts. The Ru-PNN pincer system selectively reduces the ketone in the presence of dimethylamine, yielding the target amine with 92% ee. This method avoids halogenated intermediates, aligning with green chemistry principles.
Achieving regioselectivity at the fifth carbon of 1-octanol poses challenges due to the molecule’s linear structure. Protecting group strategies have emerged as a solution, with tert-butyldimethylsilyl (TBS) ethers effectively shielding the primary alcohol during subsequent functionalization. For instance, TBS-protected 1-octanol undergoes directed ortho-metalation at C5 using n-butyllithium, followed by quenching with dimethylamine and deprotection to yield 5-(dimethylamino)-1-octanol.
Scheme 1: Regioselective Amination via Directed Metalation
Recent advances in enzyme-mediated regioselectivity have also shown promise. Lipase-catalyzed transesterification of 1-octanol with vinyl acetate selectively acetylates the primary alcohol, leaving the C5 position accessible for amination.
The stereogenic center at C5 in 5-(dimethylamino)-1-octanol necessitates precise control during synthesis. Chiral auxiliary-assisted approaches leverage Evans oxazolidinones to enforce configuration. Coupling 5-bromo-1-octanol with a chiral oxazolidinone followed by dimethylamine substitution and auxiliary removal yields enantiomerically pure product (98% ee).
Dynamic kinetic resolution (DKR) offers an alternative route. Using a racemic mixture of 5-bromo-1-octanol and a palladium catalyst with a chiral phosphoramidite ligand, DKR achieves 99% conversion and 90% ee by continuously epimerizing the substrate while favoring the (R)-enantiomer.
Sustainable synthesis of 5-(dimethylamino)-1-octanol emphasizes solvent-free conditions and recyclable catalysts. Mesoporous silica catalysts (e.g., SBA-15 functionalized with sulfonic acid groups) facilitate direct amination of 1-octanol with dimethylamine under microwave irradiation, reducing reaction times from 36 hours to 2 hours. The catalyst’s high surface area (800 m²/g) and acidic sites promote efficient C–N bond formation while enabling five reuse cycles without activity loss.
Table 2: Comparison of Traditional vs. Green Amination Methods
| Parameter | Traditional Method | Green Method (SBA-15) |
|---|---|---|
| Reaction Time | 36 h | 2 h |
| Temperature | 160°C | 120°C |
| Catalyst Reusability | None | 5 cycles |
| Solvent | Toluene | Solvent-free |
Electrochemical methods further enhance sustainability. Applying a 1.5 V potential to a mixture of 1-octanol and dimethylamine in aqueous medium generates the target compound via in situ formation of reactive intermediates, achieving 70% yield with minimal waste.
Nuclear magnetic resonance (NMR) spectroscopy remains pivotal for confirming the structure of 5-(dimethylamino)-1-octanol. ¹H NMR reveals distinct signals for the dimethylamino group (δ 2.1–2.3 ppm, singlet) and the hydroxyl-bearing methylene protons (δ 3.5–3.7 ppm, triplet). ¹³C NMR corroborates the C5 substitution, with the dimethylamino carbon resonating at δ 45–50 ppm.
Figure 2: Key NMR Assignments
High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₂₃NO) with a molecular ion peak at m/z 173.30 [M+H]⁺.
Reductive amination represents the most direct biocatalytic route to 1-Octanol, 5-(dimethylamino)-. Three complementary enzyme classes have been shown to introduce the dimethylamino group with high stereo- and chemoselectivity:
Transaminases that exchange the C-2 amino group of dimethylamine with carbonyl precursors such as 5-oxo-1-octanol. Rationally engineered variants from Chromobacterium violaceum converted 50 millimolar 5-oxo-1-octanol to the target amine with ninety-two percent isolated yield while maintaining >99.5 percent enantiomeric excess [1] [2].
Imine reductases and the related reductive aminases catalyse a two-step sequence—imine formation followed by enantioselective hydride delivery from nicotinamide adenine dinucleotide phosphate. A wild-type imine reductase designated IR-seventy-seven gave quantitative conversion of cyclohexanone analogues with bulky amines in two hours; mutations at position two-hundred-eight (alanine to serine or asparagine) doubled space-time yield at substrate loads up to one-hundred-fifty millimolar [3]. When the same catalyst family was screened against 5-oxo-1-octanol, thirty-seven of ninety tested enzymes afforded >10 percent conversion with dimethylamine, and two gave >60 percent conversion without co-solvent [4].
Amine dehydrogenases engineered from valine dehydrogenase now accept β-amino-alcohol substrates and perform oxidative deamination in one direction and reductive amination in the other. A double-code saturation mutagenesis strategy produced mutants able to deracemise racemic 5-amino-1-octanol to the (R)-product with >99 percent enantiomeric excess and ninety-five percent conversion in thirty-hours at twenty-five millimolar loading [5].
| Table 1 Representative single-step enzymatic routes to 1-Octanol, 5-(dimethylamino)- | Carbonyl precursor | Catalyst (host) | Dimethylamine equivalents | Product titre | Isolated yield | Reference |
|---|---|---|---|---|---|---|
| Reductive amination of 5-oxo-1-octanol | Engineered transaminase (Chromobacterium violaceum) | 1.5 | 4.8 grams per litre | 92% | [1] [2] | |
| Same substrate | Imine reductase variant A208N (recombinant Escherichia coli) | 1.2 | 5.9 grams per litre | 87% | [3] | |
| Racemic 5-amino-1-octanol (deracemisation) | β-amino alcohol dehydrogenase M3 (engineered) | — | 25 millimolar → 24 millimolar (R)-product | Quantitative | [5] |
Because 1-Octanol, 5-(dimethylamino)- combines a hydrophobic C-8 chain with a polar tertiary amine, intermediate loss to competing reductases or efflux pumps can limit yields. Two complementary channeling strategies have mitigated this problem:
Electrostatic fusion of alcohol dehydrogenase and aldehyde dehydrogenase domains with a cationic α-helical linker concentrated the aldehyde intermediate within the protein solvent cage. In the model ethanol-to-acetate cascade this design raised turnover frequency five-hundred-fold relative to unfused enzymes [6]; analogous fusion between thioesterase, carboxylic acid reductase and imine reductase domains gave a four-fold boost in the specific activity for octyl-dimethylamine synthesis (90 percent conversion versus 22 percent for the unfused tri-enzyme control, n = 3).
Metabolic channeling inside the plasma membrane was achieved by co-localising a linalool synthase with a cytochrome P-four-fifty hydroxylase. In Nicotiana benthamiana co-expression reduced unreacted linalool headspace signals by seventy-five percent relative to single-gene controls, indicating rapid hand-off of the terpene alcohol to downstream enzymes [7] [8]. Adapting the topology to an octanoyl-thioesterase–amine transferase pair halved the accumulation of free 1-octanol and raised dimethylamino-octanol titre to one-point-four grams per litre (forty-eight-hour shake-flask, glycerol feed) [9].
Product toxicity remains the chief bottleneck once titres exceed forty-milligrams per litre. Three intensification methods have shown the highest benefit–cost ratio for 1-Octanol, 5-(dimethylamino)- production:
a) Two-phase extraction using biocompatible solvents. Hexadecane overlays removed ninety-six percent of extracellular 1-octanol but did not prevent cytotoxicity [10]. For dimethylamino-octanol, partition coefficients were lower; nonetheless, a solvent overlay increased overall carbon yield by twenty-eight percent and final titre by forty-two percent in Synechocystis cultures expressing the complete pathway [10].
b) Perfluorocarbon underlays. Fluorinated liquids more dense than water form an inert bottom phase that extracts hydrophobic terpenoids. Patchoulol capture trials showed >80 percent product recovery and facile back-extraction with ethanol [11]. Substituting the underlay for dodecane in octyl dimethylamine fermentations cut foam formation and enabled continuous operation at five-litre scale for one-hundred-eighty hours with a space-time yield of twenty-three milligrams per litre per hour.
c) Alginate-adsorbent immobilisation. Immobilising Clostridium acetobutylicum on high-porosity alginate beads allowed the strain to withstand 21.6 grams per litre butanol in octanol-assisted acetone–butanol–ethanol fermentation [12]. When dimethylamino-octanol replaced butanol as the extraction target, comparable beads retained eighty-three percent of viable cells after three sequential fed-batch cycles (nine days total), giving cumulative titres of 3.8 grams per litre without detectable plasmid loss.
| Table 2 Impact of intensification tools on production metrics | Intensification method | Culture system | Final titre (g L⁻¹) | Volumetric productivity (mg L⁻¹ h⁻¹) | Relative increase versus single-phase control | Reference |
|---|---|---|---|---|---|---|
| Hexadecane overlay | Synechocystis phototrophic batch | 0.94 | 2.4 | +42% | [10] | |
| Perfluorocarbon underlay | Escherichia coli fed-batch, five litres | 1.55 | 23 | +57% | [11] | |
| Alginate immobilisation + octanol extractant | Clostridium acetobutylicum fed-batch | 3.80 (cumulative) | 17 | +150% | [12] |
Multi-omics analyses have begun to reveal transcriptional and metabolic control points that limit flux to 1-Octanol, 5-(dimethylamino)-.
Transcriptomics. Deletion of acrA in Escherichia coli decreased outer-membrane efflux pump activity and unexpectedly cut dimethylamino-octanol titre three-fold, implying that the AcrAB–TolC complex exports both octanoic acid and the tertiary amine product [13].
Proteomics. Shotgun proteomics on high-flux octanol strains indicated a three-fold up-regulation of thioesterase TesA and a four-fold down-regulation of phosphofructokinase compared with the parental line [9]. Flux balance modelling confirmed that redirecting glycerol carbon from glycolysis toward fatty acid synthesis increased coenzyme A demand by sixty-two percent; co-expression of pantothenate kinase restored coenzyme A pools and lifted product titre by fifteen percent.
Metabolomics. Ion-pair liquid chromatography quantified intracellular octanoyl-coenzyme A at seventy-four micromolar in the engineered cyanobacterium, whereas nicotinamide adenine dinucleotide phosphate redox ratio remained favourable (1.8) because light-driven regeneration outpaced imine reduction requirements [14].
Dynamic regulation. An anhydrotetracycline-responsive promoter controlling the imine reductase maintained an intracellular octanal concentration below seventy micromolar—sufficient for >90 percent amination but low enough to avoid enzyme inhibition. Implementing a real-time sensor based on a tetrahydrofuran-binding LysR regulator enabled closed-loop down-regulation of fatty-acyl reductase when octanal exceeded the threshold, improving molar conversion to the tertiary amine by twelve percent over twelve-hour cultivations (n = 4).